Cas no 35340-63-7 (4-(phenylformamido)butanoic Acid)
35340-63-7 structure
Product Name:4-(phenylformamido)butanoic Acid
CAS-nummer:35340-63-7
MF:C11H13NO3
MW:207.225823163986
MDL:MFCD00459545
CID:1068230
PubChem ID:37118
Update Time:2025-04-20
4-(phenylformamido)butanoic Acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 4-(Benzoylamino)butanoic acid
- 3-benzoylaminobutanoic acid
- 4-[(phenylcarbonyl)amino]butanoic acid
- 4-Benzamidobutyric acid
- 4-benzoylaminobutanoic acid
- 4-Benzoylaminobutyric acid
- 4-Benzoylamino-butyric acid
- BRN 1877942
- BUTYRIC ACID, 4-BENZAMIDO-
- DF 470
- N-benzoyl-4-amino-butyric acid
- N-Benzoyl-4-aminobutyric acid
- 4-Benzamidobutanoic acid
- LS-04041
- Butanoic acid, 4-(benzoylamino)-
- 4-benzamidobutanoicacid
- BOZHPKGNNJPZKV-UHFFFAOYSA-N
- CS-0149233
- Butanoic acid, 4-(benzoylamino)- (9CI)
- 4-(phenylformamido)butanoic acid
- ALBB-012909
- gamma-Benzoylaminobutyric acid
- CHEMBL122303
- SR-01000313294
- SB78208
- SR-01000313294-1
- UPCMLD00WMAL382
- SCHEMBL2033165
- EN300-18566
- DTXSID00188837
- AKOS000126485
- F21124
- Z85888857
- N-benzoyl-gamma-aminobutyric acid
- 4-(Benzoylamino)butyric acid
- n-benzoyl gamma-aminobutyric acid
- MFCD00459545
- 4-09-00-00799 (Beilstein Handbook Reference)
- STK980588
- Q27461905
- DB-253079
- SY162977
- 35340-63-7
- 4-(phenylformamido)butanoic Acid
-
- MDL: MFCD00459545
- Inchi: 1S/C11H13NO3/c13-10(14)7-4-8-12-11(15)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,15)(H,13,14)
- InChI-sleutel: BOZHPKGNNJPZKV-UHFFFAOYSA-N
- LACHT: O=C(C1C=CC=CC=1)NCCCC(=O)O
Berekende eigenschappen
- Exacte massa: 207.08959
- Monoisotopische massa: 207.089543
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 6
- Complexiteit: 222
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.7
- Topologisch pooloppervlak: 66.4
Experimentele eigenschappen
- Dichtheid: 1.191
- Kookpunt: 484.3°C at 760 mmHg
- Vlampunt: 246.7°C
- Brekindex: 1.549
- PSA: 66.4
4-(phenylformamido)butanoic Acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD555943-100mg |
4-Benzamidobutanoic acid |
35340-63-7 | 97% | 100mg |
¥330.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD555943-250mg |
4-Benzamidobutanoic acid |
35340-63-7 | 97% | 250mg |
¥525.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD555943-1g |
4-Benzamidobutanoic acid |
35340-63-7 | 97% | 1g |
¥1402.0 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IR453-50mg |
4-(phenylformamido)butanoic Acid |
35340-63-7 | 97% | 50mg |
210.0CNY | 2021-07-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IR453-200mg |
4-(phenylformamido)butanoic Acid |
35340-63-7 | 97% | 200mg |
564.0CNY | 2021-07-09 | |
| TRC | P322703-25mg |
4-(phenylformamido)butanoic Acid |
35340-63-7 | 25mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P322703-50mg |
4-(phenylformamido)butanoic Acid |
35340-63-7 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | P322703-250mg |
4-(phenylformamido)butanoic Acid |
35340-63-7 | 250mg |
$ 230.00 | 2022-06-03 | ||
| eNovation Chemicals LLC | D962895-1g |
4-(Benzoylamino)butyric acid |
35340-63-7 | 97% | 1g |
$105 | 2024-06-06 | |
| Enamine | EN300-18566-1g |
4-(phenylformamido)butanoic acid |
35340-63-7 | 98% | 1g |
$160.0 | 2023-09-18 |
4-(phenylformamido)butanoic Acid Gerelateerde literatuur
-
Bo Chen,Xiaotong Shen,Zhangfeng Luo,Di Cai,Changjing Chen,Changwei Zhang,Peiyong Qin,Hui Cao,Tianwei Tan RSC Adv., 2018,8, 25602-25610
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Weixuan Zeng,Ouissam El Bakouri,Henrik Ottosson Chem. Sci., 2021,12, 6159-6171
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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